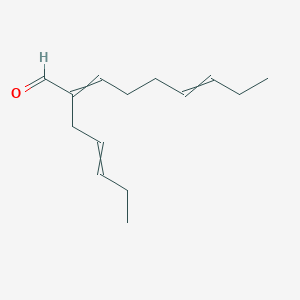

2-(Pent-2-EN-1-YL)nona-2,6-dienal

Description

2-(Pent-2-en-1-yl)nona-2,6-dienal, also referred to as (E,Z)-nona-2,6-dienal in the literature, is a volatile aldehyde synthesized in barley (Hordeum distichon L.) roots via the lipoxygenase (LOX) pathway. This compound is produced in response to mechanical injury and exhibits a strong age-dependent synthesis pattern, with higher concentrations observed in younger roots . Its structure features conjugated double bonds at positions 2 and 6, contributing to its reactivity and role in plant defense mechanisms.

Properties

CAS No. |

62427-73-0 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2-pent-2-enylnona-2,6-dienal |

InChI |

InChI=1S/C14H22O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h5-7,9,12-13H,3-4,8,10-11H2,1-2H3 |

InChI Key |

PXUIXLJNPNZBTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC=C(CC=CCC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-2-en-1-yl)nona-2,6-dienal typically involves the aldol condensation reaction. This reaction is carried out between a suitable aldehyde and an enolate ion derived from a ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate ion. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The raw materials are fed into the reactor, where they undergo the aldol condensation reaction. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-2-en-1-yl)nona-2,6-dienal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used but typically include substituted aldehydes or alcohols.

Scientific Research Applications

2-(Pent-2-en-1-yl)nona-2,6-dienal has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is widely used in the flavor and fragrance industry due to its distinctive aroma.

Mechanism of Action

The mechanism of action of 2-(Pent-2-en-1-yl)nona-2,6-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and proteins. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The conjugated double bonds in the compound also play a role in its reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The synthesis and emission of 2-(Pent-2-en-1-yl)nona-2,6-dienal are closely linked to structurally related aldehydes in barley roots, including hexanal, (E)-hex-2-enal, and (E)-non-2-enal. Below is a detailed comparative analysis based on biochemical pathways, concentration dynamics, and ecological roles:

Concentration Trends Across Developmental Stages

Root age critically influences volatile production (Table 1):

| Compound | Peak Concentration (µg/g dry wt) | Developmental Stage (GDD*) | Decline with Age |

|---|---|---|---|

| Hexanal | 43.3 ± 2.3 | 51 GDD | 90.7% reduction |

| (E)-Hex-2-enal | 27.6 ± 5.1 | 118 GDD | Stable until 470 GDD |

| (E)-Non-2-enal | 30.1 ± 4.8 | 51 GDD | Moderate decline |

| (E,Z)-Nona-2,6-dienal | 15.7 ± 2.1 | 51 GDD | Sharp decline |

*GDD: Growing degree days, a measure of plant developmental age .

- C6 vs. C9 Aldehydes: C6 compounds (hexanal, (E)-hex-2-enal) dominate in younger roots but decrease sharply with age, whereas C9 aldehydes ((E)-non-2-enal, (E,Z)-nona-2,6-dienal) show more variable trends. For example, (E,Z)-nona-2,6-dienal concentrations at 285 GDD are statistically similar to those at 118 GDD, suggesting intermittent production bursts .

Post-Injury Emission Rates

Mechanical injury triggers distinct emission profiles:

- (E,Z)-Nona-2,6-dienal and (E)-non-2-enal are the only aldehydes released into soil post-injury, with emission rates of 4.7 ± 1.8 ng/g dry wt/h and 13.8 ± 4.9 ng/g dry wt/h, respectively .

Ecological and Functional Differentiation

- C6 Aldehydes : Primarily associated with early-stage defense and cellular signaling due to their high volatility and rapid synthesis .

- C9 Aldehydes: Function as longer-range signaling molecules; (E,Z)-nona-2,6-dienal’s conjugated diene structure enhances stability in soil, enabling sustained ecological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.